molecular formula C7H6FNO2 B13317566 2-Fluoro-2-(pyridin-3-yl)acetic acid

2-Fluoro-2-(pyridin-3-yl)acetic acid

Cat. No.: B13317566
M. Wt: 155.13 g/mol
InChI Key: CMTKUSZNRDLCOH-UHFFFAOYSA-N
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Description

2-Fluoro-2-(pyridin-3-yl)acetic acid is a fluorinated organic compound that features a pyridine ring substituted with a fluoro group and an acetic acid moiety. The presence of the fluorine atom imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(pyridin-3-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with acetic acid derivatives to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields . These methods are optimized for efficiency and cost-effectiveness in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(pyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated pyridine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-Fluoro-2-(pyridin-3-yl)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(pyridin-3-yl)acetic acid is unique due to the presence of both the fluorine atom and the acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

2-fluoro-2-pyridin-3-ylacetic acid

InChI

InChI=1S/C7H6FNO2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,(H,10,11)

InChI Key

CMTKUSZNRDLCOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)O)F

Origin of Product

United States

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